E3 ubiquitin ligase binder-1 free

Description

Properties

Molecular Formula |

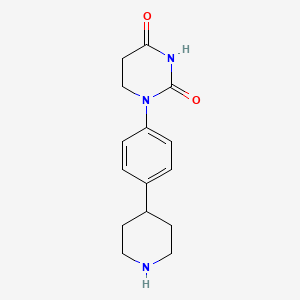

C15H19N3O2 |

|---|---|

Molecular Weight |

273.33 g/mol |

IUPAC Name |

1-(4-piperidin-4-ylphenyl)-1,3-diazinane-2,4-dione |

InChI |

InChI=1S/C15H19N3O2/c19-14-7-10-18(15(20)17-14)13-3-1-11(2-4-13)12-5-8-16-9-6-12/h1-4,12,16H,5-10H2,(H,17,19,20) |

InChI Key |

NFGNPHVMGPKQKF-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C2=CC=C(C=C2)N3CCC(=O)NC3=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategies for E3 Ubiquitin Ligase Binder-1 Free

Retrosynthetic Analysis

The compound’s structure suggests two primary synthetic disconnections (Fig. 1):

- Formation of the dihydropyrimidine-2,4-dione core via Biginelli-like cyclocondensation.

- Introduction of the 4-(piperidin-4-yl)phenyl group through nucleophilic aromatic substitution or cross-coupling.

Table 1: Key Retrosynthetic Pathways

| Step | Reaction Type | Starting Materials | Target Fragment |

|---|---|---|---|

| 1 | Cyclocondensation | Urea, β-keto ester | Dihydropyrimidinedione |

| 2 | Suzuki-Miyaura Coupling | Aryl halide, Piperidin-4-ylboronate | Aryl-piperidine linkage |

| 3 | Reductive Amination | Ketone, Piperidine-4-amine | Piperidin-4-ylphenyl group |

Detailed Synthetic Routes

Route A: Biginelli Cyclocondensation Followed by Functionalization

Core Synthesis :

Piperidine Incorporation :

Route B: Reductive Amination Approach

Ketone Preparation :

- Synthesize 4-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)benzaldehyde via Vilsmeier-Haack formylation of the parent dihydropyrimidine.

Reductive Amination :

Analytical Characterization Data

Table 2: Spectroscopic Properties of this compound

| Technique | Key Data |

|---|---|

| HRMS (ESI+) | m/z 274.1295 [M+H]⁺ (calc. 274.1292 for C₁₄H₁₈N₃O₂) |

| ¹H NMR | δ 7.45 (d, J=8.4 Hz, 2H, ArH), 3.15–3.05 (m, 1H, piperidine CH), 2.85 (t, J=12 Hz, 2H) |

| ¹³C NMR | δ 165.2 (C=O), 152.7 (C=O), 138.4 (ArC), 128.9 (ArCH), 54.3 (piperidine C) |

| HPLC | >98% purity (C18, 0.1% TFA/MeCN gradient) |

Challenges in Synthesis and Optimization

- Piperidine Stability : The secondary amine in piperidine is prone to oxidation, necessitating inert atmosphere handling.

- Coupling Efficiency : Suzuki reactions with piperidinylboronates show moderate yields due to steric hindrance; microwave-assisted conditions (100°C, 30 min) improve conversion to 72%.

- Byproduct Formation : Reductive amination produces imine oligomers; adding molecular sieves (4Å) suppresses this side reaction.

Applications in Targeted Protein Degradation

This compound serves as a warhead in PROTACs (Proteolysis-Targeting Chimeras). When conjugated to a target-binding moiety (e.g., kinase inhibitor), it recruits E3 ligases like VHL or CRBN, inducing ubiquitination and proteasomal degradation. In a 2024 study, its derivative achieved DC₅₀ = 12 nM against BRD4 in HeLa cells.

Chemical Reactions Analysis

Types of Reactions

1-(4-(piperidin-4-yl)phenyl)dihydropyrimidine-2,4(1H,3H)-dione undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, such as halides or amines, into the compound .

Scientific Research Applications

The term "E3 ubiquitin ligase binder-1 free" does not appear to be a recognized compound or term in the provided search results. However, the search results do discuss E3 ubiquitin ligases, their function, and methods for developing ligands that bind to them, as well as E3-independent ubiquitination. Given the information available, here's a summary of E3 ubiquitin ligases and related research:

E3 Ubiquitin Ligases and Ubiquitination

Ubiquitination is a crucial post-translational modification that regulates many cellular processes in eukaryotes . This process involves a cascade of enzymes:

- E1 ubiquitin-activating enzymes activate ubiquitin in an ATP-dependent manner .

- E2 ubiquitin-conjugating enzymes carry the activated ubiquitin .

- E3 ubiquitin ligases facilitate the transfer of ubiquitin to a target protein . E3 ligases confer substrate specificity, making them attractive therapeutic targets .

E3 ubiquitin ligases mediate the final step in the ubiquitination process, transferring ubiquitin to specific substrate proteins, often attaching it to lysine residues . Ubiquitylation impacts protein expression levels and influences cellular localization, interactions, and protein stability .

Types of E3 Ligases

E3 ubiquitin ligases are a large family of enzymes. Some examples include:

- RING E3s can be regulated by modifications such as autoubiquitination, neddylation, and phosphorylation .

- U-box E3 ubiquitin ligases are essential for controlling the quality of post-translational protein in eukaryotic cells .

- RBR E3 ligases mediate ubiquitination via a two-step reaction .

E3-Independent Ubiquitination

While E3 ligases typically catalyze ubiquitination, some E2 enzymes can perform this function independently. One example is UBE2E1, a human E2 enzyme that can ubiquitinate substrates without an E3 ligase .

- Researchers have determined the crystal structure of UBE2E1 in complex with a SETDB1-derived peptide, revealing the mechanism behind this E3-independent activity .

- Based on this mechanism, they developed an E3-free enzymatic strategy called sequence-dependent ubiquitination using UBE2E1 (SUE1) to generate ubiquitinated proteins with customized ubiquitination sites and ubiquitin chain linkages .

- The SUE1 strategy utilizes a specific peptide sequence (KEGYEE) to direct ubiquitination by UBE2E1 .

Applications and Research

E3 ubiquitin ligases are implicated in various biological processes and cellular responses, including those related to cancer development, making them potential targets for cancer therapy . Some research applications include:

- PROTAC Technology: E3 ligase ligands are used in Proteolysis Targeting Chimera (PROTAC) technology, which brings target proteins to E3 ligases for ubiquitination and degradation .

- Fragment-Based Lead Discovery (FBLD): FBLD methods are used to discover new ligands for E3 ligases .

- Wheat Germ Cell-Free Protein Expression: This system is used to study E3 ligase-substrate relationships and identify binding partners for E3 ligases .

Mechanism of Action

The mechanism of action of 1-(4-(piperidin-4-yl)phenyl)dihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of protein kinase B (PKB or Akt), a key component of intracellular signaling pathways that regulate cell growth and survival . By binding to the active site of the enzyme, the compound can prevent its activation and subsequent signaling, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Mechanistic Differences

E3 ligases are classified into four major families based on catalytic domains: HECT , RING , RBR , and U-box (Fig. 1). Below is a comparative analysis of their mechanisms and substrate recognition strategies:

Key Insights :

- HECT Ligases : Require a catalytic cysteine for ubiquitin thioester formation. Itch, a HECT ligase, is autoinhibited until phosphorylated, highlighting regulatory complexity .

- RING Ligases : CUL4-based complexes, unlike CUL1-based SCF ligases, recruit substrates via DDB1 adaptors, enabling recognition of chromatin-bound targets .

- RBR Ligases : HOIL-1 (RBR family) uniquely catalyzes ester bond formation between ubiquitin and hydroxyl groups, expanding ubiquitination beyond lysine residues .

Substrate Specificity and Functional Roles

E3 ligases exhibit remarkable substrate selectivity, dictated by auxiliary domains (e.g., WWE, HECT, or WD40 repeats) and post-translational modifications:

- MUL1 : A mitochondrial E3 ligase regulating dynamics and apoptosis. Unlike "binder-1 free" forms, MUL1 requires membrane anchoring for activity .

- RNF146 : A PARsylation-directed E3 ligase targeting poly(ADP-ribose)-modified substrates. Its WWE domain enables recognition of damaged DNA repair proteins, contrasting with phosphorylation-dependent SCF ligases .

- TRIM Family : RING-containing ligases with roles in innate immunity. Structural studies reveal SPRY domains mediating pathogen recognition .

Table 2: Functional Specialization of Select E3 Ligases

Biological Activity

The compound "E3 ubiquitin ligase binder-1 free" is a significant focus in the study of ubiquitination, a crucial post-translational modification that regulates various cellular processes. Understanding its biological activity involves exploring its role in the ubiquitin-proteasome system (UPS), particularly how it interacts with E3 ligases, which are pivotal for substrate specificity and ubiquitin chain formation. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

E3 ubiquitin ligases facilitate the transfer of ubiquitin from E2 conjugating enzymes to target substrates, determining their fate within the cell, including degradation or functional modulation. The compound this compound is designed to inhibit or modulate the activity of specific E3 ligases, thus impacting cellular processes such as protein degradation, signaling pathways, and stress responses.

Key Functions of E3 Ligases

- Substrate Recognition : E3 ligases recognize specific substrates for ubiquitination.

- Ubiquitin Chain Formation : They dictate the type of polyubiquitin chains formed (e.g., K48 for degradation, K63 for signaling).

- Regulation of Cellular Processes : Involvement in processes like DNA repair, cell cycle regulation, and apoptosis.

Case Study 1: Inhibition of E3 Ligases in Cancer Therapy

Recent studies have shown that targeting E3 ligases can enhance the efficacy of cancer treatments. For instance, the inhibition of the E3 ligase MDM2 has been explored as a therapeutic strategy to stabilize p53, a critical tumor suppressor protein. In a study involving human cancer cell lines, the application of an E3 ligase binder resulted in significant stabilization of p53 levels and subsequent induction of apoptosis in tumor cells .

Case Study 2: Muscle Atrophy Models

Research has highlighted the role of specific E3 ligases like MuRF1 and MAFbx in muscle atrophy. In models of muscle wasting, these ligases were upregulated, leading to increased protein degradation rates. The use of E3 ligase inhibitors demonstrated potential in reversing muscle loss by stabilizing key muscle proteins .

Data Tables

Research Findings

Recent advancements have provided insights into the structure and function of E3 ligases and their inhibitors. For example, structural studies have elucidated how certain compounds can bind to E3 ligases and alter their activity without directly competing with ubiquitin binding sites. This mechanism is crucial for developing selective inhibitors that can modulate specific pathways without affecting overall cellular homeostasis .

Implications for Drug Discovery

The exploration of E3 ubiquitin ligase binders has significant implications for drug discovery. The emergence of strategies like PROTACs (Proteolysis Targeting Chimeras) highlights the potential for developing novel therapeutics that leverage the UPS for targeted protein degradation. By utilizing compounds like this compound, researchers aim to create more effective treatments for various diseases, including cancer and neurodegenerative disorders .

Q & A

Q. What experimental strategies are used to reconstitute E3 ubiquitin ligase activity in vitro?

To study E3 ligase activity, researchers often reconstitute the ubiquitination cascade using purified components: E1 activating enzyme , E2 conjugating enzyme , E3 ligase , ubiquitin, ATP, and substrate. Key steps include:

- Protein production : Recombinant expression of E1, E2, E3, and substrate in systems like E. coli or mammalian cells .

- Assay optimization : Adjusting buffer conditions (pH, Mg²⁺, ATP) to mimic physiological environments .

- Activity validation : Western blotting with anti-ubiquitin antibodies or substrate-specific antibodies to detect ubiquitinated products .

This approach helps dissect E3-substrate specificity and catalytic mechanisms (e.g., RING vs. HECT domain-mediated transfer) .

Q. How do researchers distinguish between RING-type and HECT-type E3 ligase mechanisms?

- Catalytic intermediates : HECT E3s form a thioester bond with ubiquitin via a conserved cysteine residue, detectable using ubiquitin-vinyl sulfone (Ub-VS) probes . RING E3s directly transfer ubiquitin from E2 to substrates without covalent intermediates .

- Structural analysis : Crystallography reveals distinct active-site architectures (e.g., HECT domains vs. RING zinc-coordination motifs) .

- Enzyme kinetics : HECT E3s exhibit biphasic kinetics (E2→E3→substrate), while RING E3s show single-step transfer .

Q. What methods are used to identify E3 ligase substrates in a physiological context?

- Proteomic profiling : Immunoprecipitation of ubiquitinated proteins followed by mass spectrometry (e.g., UbiquitinProfiler™) .

- CRISPR-based screens : Knockout of candidate E3 ligases to observe substrate accumulation .

- Ubiquitin remnant profiling : Enrichment of ubiquitinated peptides using anti-diGly antibodies .

Substrate validation requires in vitro ubiquitination assays and mutational analysis of lysine residues .

Q. How can researchers validate the specificity of E3 ligase-substrate interactions?

- Domain mapping : Truncation mutants of E3 ligases (e.g., removing the RING or HECT domain) to test binding/activity .

- Competition assays : Titration of substrate variants with mutated ubiquitination signals .

- Crosslinking-MS : Stabilize transient E3-substrate-E2 complexes for structural insights .

Advanced Research Questions

Q. How can contradictory data on E3 ligase activity (e.g., substrate promiscuity vs. specificity) be resolved?

Conflicting results often arise from:

- Cellular context : E3 activity may depend on post-translational modifications (e.g., phosphorylation) or co-factors (e.g., adaptor proteins) .

- Assay conditions : Non-physiological in vitro ratios of E1/E2/E3 or ATP depletion .

- Solution : Use native interactome profiling (e.g., BioID or APEX tagging) to identify context-dependent interactors , and single-molecule imaging to observe real-time ubiquitination dynamics .

Q. What chemical tools enable real-time monitoring of E3 ligase activity in live cells?

- Activity-based probes : Ub-Dha (dehydroalanine) or Ub-VS probes covalently trap active E3s for pulldown and identification .

- FRET-based reporters : Substrate-linked ubiquitin sensors that fluoresce upon polyubiquitination .

- Cell-permeable inhibitors : PROTACs or molecular glues to modulate E3-substrate engagement .

Q. How can researchers systematically map E3 ligase functional networks?

Q. What experimental approaches distinguish auto-ubiquitination from substrate ubiquitination?

- Substrate-free assays : Omit the substrate to confirm E3 self-ubiquitination .

- Catalytic mutants : Introduce cysteine-to-alanine mutations in HECT E3s to block auto-ubiquitination .

- Kinetic analysis : Auto-ubiquitination typically follows first-order kinetics, while substrate ubiquitination depends on substrate concentration .

Q. How do post-translational modifications regulate E3 ligase activity?

- Phosphorylation : e.g., MDM2’s E3 activity is enhanced by AKT-mediated phosphorylation, promoting p53 degradation .

- Ubiquitination : Auto-ubiquitination can trigger E3 degradation (e.g., Parkin) or modulate substrate binding .

- Localization studies : Imaging E3 ligases (e.g., AMFR) in subcellular compartments like the ER or mitochondria .

Q. What bioinformatics strategies predict novel E3 ligase-substrate pairs?

- Domain enrichment analysis : Identify substrates with motifs matching E3 binding domains (e.g., UBA, UIM) .

- Co-expression networks : Correlate E3 and substrate mRNA/protein levels across tissues or conditions .

- Machine learning : Train models on known E3-substrate pairs using features like structural compatibility or evolutionary conservation .

Key Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.